3-Bromo-5-fluoro-2-nitropyridine is a halogenated pyridine derivative. Halogenated pyridines, particularly those containing bromine, chlorine, fluorine, and iodine, are valuable building blocks in medicinal chemistry research due to their versatility in chemical transformations and potential biological activity []. They serve as key intermediates in the synthesis of complex molecules with applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
3-Bromo-5-fluoro-2-nitropyridine can undergo various chemical reactions due to the presence of multiple reactive sites. One significant reaction is the nucleophilic substitution of the bromine atom []. The nitro group at the ortho position enhances the reactivity of the bromine atom towards nucleophiles. This reaction allows for the introduction of diverse substituents at the 3-position, expanding the chemical space and potential applications of this scaffold.
The primary application of 3-Bromo-5-fluoro-2-nitropyridine lies in its use as a building block in organic synthesis, particularly in medicinal chemistry []. Its halogen substituents allow for various transformations, enabling the creation of diverse chemical libraries. These libraries can be screened for biological activity against various targets, potentially leading to the discovery of new drug candidates.
3-Bromo-5-fluoro-2-nitropyridine (CAS 652160-72-0) is a polyhalogenated nitropyridine derivative with the molecular formula C₅H₂BrFN₂O₂ and a molecular weight of 220.98 g/mol [10]. Its systematic IUPAC name reflects the substitution pattern: bromo (position 3), fluoro (position 5), and nitro (position 2) groups on the pyridine ring. The SMILES notation (BrC₁=NC=C(C=C₁N+[O-])F) and InChIKey (XJFDIIHIXNIWQH-UHFFFAOYSA-N) provide unambiguous representations for chemical databases [10].
Key structural characteristics include:
Table 1: Fundamental Identifiers of 3-Bromo-5-fluoro-2-nitropyridine
Property | Value |
---|---|
CAS Registry Number | 652160-72-0 |
Molecular Formula | C₅H₂BrFN₂O₂ |
Molecular Weight | 220.98 g/mol |
MDL Number | MFCD05662387 |
SMILES | BrC₁=NC=C(C=C₁N+[O-])F |
InChIKey | XJFDIIHIXNIWQH-UHFFFAOYSA-N |
XLogP3 (Predicted) | 1.81 |
Table 2: Comparison of Related Halonitropyridines
Compound | CAS Number | Molecular Formula | Key Distinguishing Features |
---|---|---|---|
3-Bromo-2-fluoro-5-nitropyridine | 1868-58-2 | C₅H₂BrFN₂O₂ | Bromine at 3, fluorine at 2, nitro at 5 |
3-Bromo-2-nitropyridine | 54231-33-3 | C₅H₃BrN₂O₂ | Lacks fluorine; bromine at 3, nitro at 2 |
2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 | C₅H₂BrFN₂O₂ | Bromine at 2, fluorine at 5, nitro at 3 |
The synthesis of halonitropyridines emerged from mid-20th-century efforts to modify pyridine reactivity. Early routes relied on direct nitration of halogenated pyridines, but regioselectivity challenges prompted alternative approaches. 3-Bromo-5-fluoro-2-nitropyridine-specific methods evolved through two key pathways:
Diazotization-Halogenation:A patented route (CN111777549A) starts with 6-methoxypyridin-3-amine. Diazotization with sodium nitrite/HBr yields a diazonium salt, which undergoes Sandmeyer bromination to form 5-bromo-2-methoxypyridine. Subsequent nitration introduces the nitro group, and fluorodeoxygenation completes the synthesis [9].
Oxidative Functionalization:Peroxide-mediated oxidation (e.g., H₂O₂/H₂SO₄) of aminopyridines provides access to nitropyridines, as demonstrated for 5-fluoro-2-nitropyridine (77% yield). Further halogenation achieves the target compound [4].
Regiospecific bromination at position 3 remained challenging due to competing formation of 2,5-dibromo derivatives. Advances in directed ortho-metalation and modern catalysts (e.g., palladium) now enable precise functionalization [5] [9].
This compound’s value stems from orthogonal reactivity:
Pharmaceutical applications include:
Table 3: Documented Pharmaceutical Applications of Nitropyridine Intermediates
Target Activity | Synthetic Role | Biological Outcome |
---|---|---|
JAK2 Inhibitors | Coupling fragment for amine introduction | IC₅₀ values of 8.5–12.2 µM |
GSK3 Inhibitors | Halogen handle for aryl attachment | IC₅₀ 8 nM; EC₅₀ 0.13 µM |
Antimicrobial Agents | Synergistic component with silver nanoparticles | Disruption of P. aeruginosa biofilm formation |
Urease Inhibitors | Core for piperazine hybrid development | IC₅₀ ~2.0–2.3 µM (vs. thiourea IC₅₀ 23.2 µM) |
Industrial-scale use is validated by cold-chain distribution protocols and multi-kilogram pricing tiers from suppliers like BLD Pharm and Ambeed [2] [10]. Computational profiling predicts favorable drug-likeness: high gastrointestinal absorption, blood-brain barrier penetration, and minimal cytochrome inhibition risks (except CYP1A2) [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: